
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is a chemical compound with the molecular formula C8H12Cl3NO It is characterized by the presence of a trichloromethyl group, a cyclohexyl group, and an imine N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide typically involves the oxidation of a precursor amine. One common method is the Cope Elimination, where a tertiary amine is oxidized to form an N-oxide intermediate. This process involves treating the amine with hydrogen peroxide and a base, resulting in the formation of the N-oxide .
Industrial Production Methods
In industrial settings, the production of N-oxides can be achieved using packed-bed microreactors with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different products.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like hydroxylamine can react with the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized species, while reduction can yield amines or other reduced forms.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide exerts its effects involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide: Another trichloromethyl-containing compound with different functional groups.
Cyclohexylamine N-oxide: A simpler N-oxide with a cyclohexyl group but lacking the trichloromethyl group.
Uniqueness
2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is unique due to the combination of its trichloromethyl group, cyclohexyl group, and imine N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93248-57-8 |
|---|---|
Fórmula molecular |
C8H12Cl3NO |
Peso molecular |
244.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-cyclohexylethanimine oxide |
InChI |
InChI=1S/C8H12Cl3NO/c9-8(10,11)6-12(13)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clave InChI |
CDUSXFRJGNPJIG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[N+](=CC(Cl)(Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


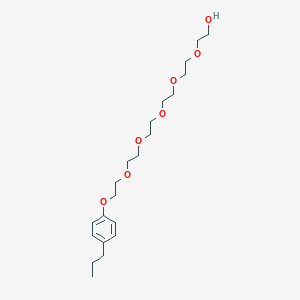
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
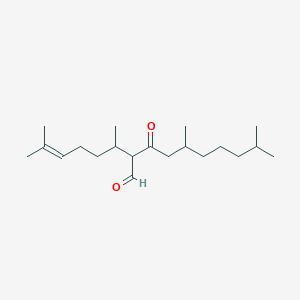
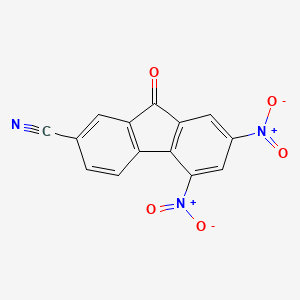
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
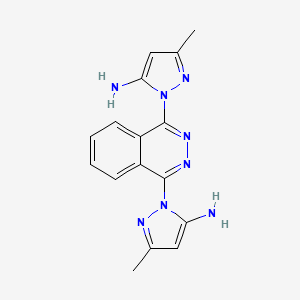

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
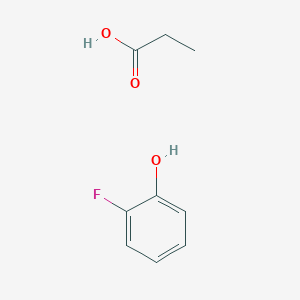

![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)

